molecular formula C19H16N4O5 B1228236 1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea

1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea

Cat. No. B1228236
M. Wt: 380.4 g/mol
InChI Key: OUPAOZBBESVOIZ-UHFFFAOYSA-N
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Description

1-(1-naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea is a C-nitro compound and an aromatic ether.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis and Activity of 3-Alkyl Ureas

    • A study by Chalina and Chakarova (1998) explored the synthesis of various 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas, finding that some compounds exhibited significant hypotensive and antiarrhythmic activities in rats (Chalina & Chakarova, 1998).
  • Anticancer Potential of Nitroaromatics

    • Research by Shabbir et al. (2015) synthesized nitroaromatic compounds like 1-(4-nitrophenoxy) naphthalene and showed their significant antitumor activity and potential as anticancer drugs (Shabbir et al., 2015).
  • Heterocyclic Ureas in Structural Studies

    • Corbin et al. (2001) conducted conformational studies on heterocyclic ureas and found they form multiply hydrogen-bonded complexes, useful in self-assembly and mimicking peptide transitions (Corbin et al., 2001).

Biological and Environmental Applications

  • Biomarkers of Traffic-Related Pollutants

    • Gong et al. (2015) studied metabolites like 1- and 2-nitro-naphthalene as biomarkers for exposure to traffic-related pollutants (Gong et al., 2015).
  • Urea-Based Fluorescent Sensors

    • Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent receptor, effective in detecting Hg(2+) ions and applicable in live cell imaging and water sample analysis (Tayade et al., 2014).
  • Antimicrobial and Antioxidant Activities

    • Ismail et al. (2015) synthesized aromatic amines such as 2-(4-aminophenoxy) naphthalene and demonstrated significant antimicrobial and antioxidant capabilities, suggesting their potential as cancer chemopreventive agents (Ismail et al., 2015).

properties

Product Name

1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[[2-(2-nitrophenoxy)acetyl]amino]urea

InChI

InChI=1S/C19H16N4O5/c24-18(12-28-17-11-4-3-10-16(17)23(26)27)21-22-19(25)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,21,24)(H2,20,22,25)

InChI Key

OUPAOZBBESVOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
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1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
Reactant of Route 3
1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
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1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
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1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
Reactant of Route 6
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1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea

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